molecular formula C8H18N2Se6 B14360724 4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane CAS No. 92074-82-3

4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane

Cat. No.: B14360724
CAS No.: 92074-82-3
M. Wt: 616.1 g/mol
InChI Key: SEPQTVYQPNXHII-UHFFFAOYSA-N
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Description

4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane is a unique organoselenium compound characterized by its six selenium atoms and two tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane typically involves the reaction of tert-butylamine with selenium chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium atoms. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive selenium compounds.

Chemical Reactions Analysis

Types of Reactions

4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane can undergo various chemical reactions, including:

    Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The tert-butyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential use in cancer therapy as selenium compounds have shown anticancer activity.

Mechanism of Action

The mechanism of action of 4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane involves the interaction of its selenium atoms with biological molecules. Selenium can form selenoproteins, which play a role in antioxidant defense and redox regulation. The tert-butyl groups provide steric hindrance, which can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6,6’-di-tert-butyl-2,2’-methylenedi-p-cresol
  • 4,4’-Di-tert-butyl-2,2’-dipyridyl
  • 2,5-Di-tert-butyl-1,4-benzoquinone

Uniqueness

4,8-Di-tert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane is unique due to its high selenium content and the presence of six selenium atoms in a single molecule. This distinguishes it from other organoselenium compounds, which typically contain fewer selenium atoms. The tert-butyl groups also provide unique steric properties that can influence the compound’s reactivity and stability.

Properties

CAS No.

92074-82-3

Molecular Formula

C8H18N2Se6

Molecular Weight

616.1 g/mol

IUPAC Name

4,8-ditert-butyl-1,2,3,5,6,7,4,8-hexaselenadiazocane

InChI

InChI=1S/C8H18N2Se6/c1-7(2,3)9-11-15-13-10(8(4,5)6)14-16-12-9/h1-6H3

InChI Key

SEPQTVYQPNXHII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1[Se][Se][Se]N([Se][Se][Se]1)C(C)(C)C

Origin of Product

United States

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